molecular formula C5H7F5O B126089 4,4,5,5,5-Pentafluoro-1-pentanol CAS No. 148043-73-6

4,4,5,5,5-Pentafluoro-1-pentanol

Cat. No. B126089
Key on ui cas rn: 148043-73-6
M. Wt: 178.1 g/mol
InChI Key: QROUUECTKRZFHF-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

A mixture of 4,4,5,5,5-pentafluoropentan-1-ol (1 g, 5.6 mmol), p-toluenesulfonylchloride (1.3 g, 6.8 mmol), and triethylamine (1.2 mL, 8.4 mmol) in DCM (20 mL) was stirred at room temperature for 18 h. Water was added to the reaction mixture, the two layers were separated, and the aqueous layer was extracted with DCM (2×). The organics were combined, dried over sodium sulfate, and evaporated to dryness. The residue was purified by column chromatography on silica gel eluting with 0 to 20% EtOAc/hexanes to afford 1.7 g of 4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[CH2:3][CH2:4][CH2:5][OH:6].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.C(N(CC)CC)C.O>C(Cl)Cl>[CH3:22][C:12]1[CH:17]=[CH:16][C:15]([S:18]([O:6][CH2:5][CH2:4][CH2:3][C:2]([F:11])([F:1])[C:7]([F:8])([F:9])[F:10])(=[O:20])=[O:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(CCCO)(C(F)(F)F)F
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with 0 to 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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